molecular formula C10H6KNO2 B7787619 potassium;(Z)-3-cyano-3-phenylprop-2-enoate

potassium;(Z)-3-cyano-3-phenylprop-2-enoate

Cat. No.: B7787619
M. Wt: 211.26 g/mol
InChI Key: UUOQTPLISFNVBQ-MLBSPLJJSA-M
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Description

Compound “potassium;(Z)-3-cyano-3-phenylprop-2-enoate” is a chemical entity with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “potassium;(Z)-3-cyano-3-phenylprop-2-enoate” involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized synthetic routes. These methods often involve continuous flow processes, advanced reactors, and stringent quality control measures to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Compound “potassium;(Z)-3-cyano-3-phenylprop-2-enoate” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions of compound “this compound” are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents include acids, bases, oxidizing agents, and reducing agents.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products often have distinct structural and functional properties, making them valuable for various applications.

Scientific Research Applications

Compound “potassium;(Z)-3-cyano-3-phenylprop-2-enoate” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, catalysis, and material science.

    Biology: It plays a role in biochemical assays, molecular biology studies, and as a probe in cellular imaging.

    Medicine: It is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.

    Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of compound “potassium;(Z)-3-cyano-3-phenylprop-2-enoate” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Compound “CID 2632”
  • Compound “CID 6540461”
  • Compound “CID 5362065”
  • Compound “CID 5479530”

Comparison: Compound “potassium;(Z)-3-cyano-3-phenylprop-2-enoate” is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical behaviors, biological activities, and industrial applications. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

potassium;(Z)-3-cyano-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2.K/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-6H,(H,12,13);/q;+1/p-1/b9-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOQTPLISFNVBQ-MLBSPLJJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)[O-])C#N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)[O-])/C#N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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